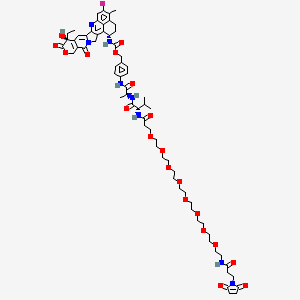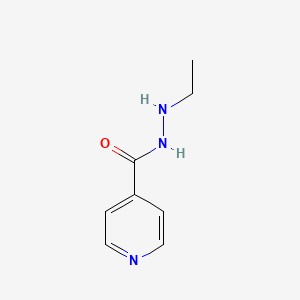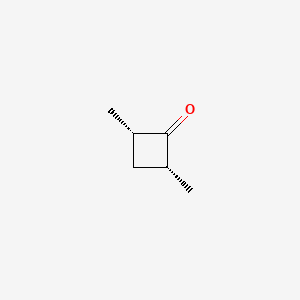
2-Azabenzo(B)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabenzo(B)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo(a)pyrene. It is characterized by the presence of a nitrogen atom within its fused ring system. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabenzo(B)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of nitrogen-containing polycyclic aromatic precursors. The reaction conditions often require high temperatures and the presence of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures in the presence of suitable catalysts. The process is carefully monitored to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Azabenzo(B)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or oxygen-containing reagents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce partially hydrogenated compounds.
科学的研究の応用
2-Azabenzo(B)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of toxicity and carcinogenicity of PAHs.
Medicine: Studies on its metabolic pathways and effects on cellular processes contribute to the development of therapeutic strategies against PAH-induced diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Azabenzo(B)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to the formation of adducts, oxidative stress, and subsequent cellular damage. The compound is known to induce the expression of cytochrome P450 enzymes, which play a crucial role in its bioactivation.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacks the nitrogen atom.
Benzo(e)pyrene: Another isomer of benzopyrene with different ring fusion.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Cyclopentapyrenes: PAHs with a cyclopentane ring fused to the pyrene structure.
Uniqueness
2-Azabenzo(B)pyrene is unique due to the presence of the nitrogen atom, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of nitrogen substitution in PAHs and their environmental and health impacts.
特性
CAS番号 |
189-90-2 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC名 |
14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-4-16-12(3-1)9-13-5-6-14-10-20-11-15-7-8-17(16)19(13)18(14)15/h1-11H |
InChIキー |
MKUUPBYYJLEMHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CN=CC(=C54)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


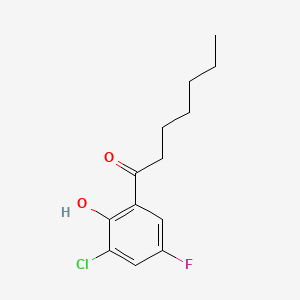
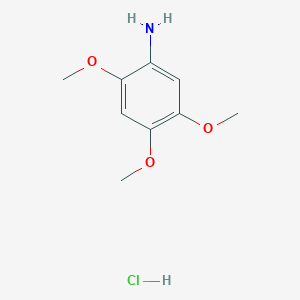
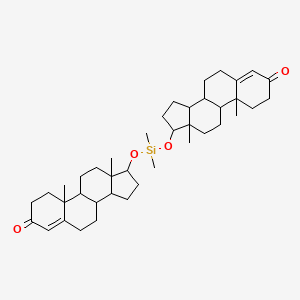
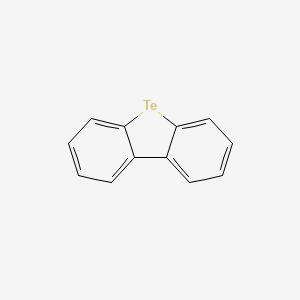
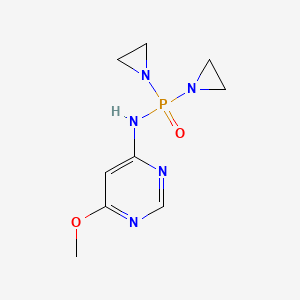
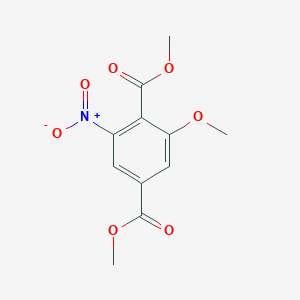
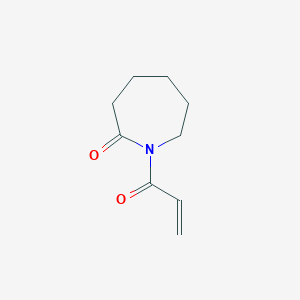
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
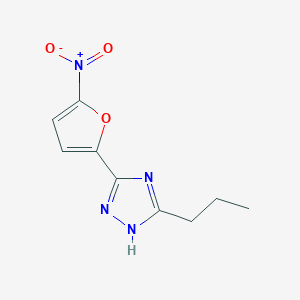
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

